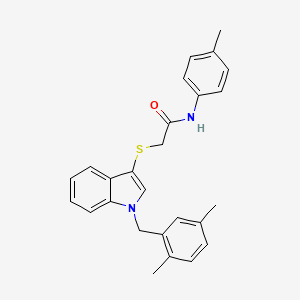

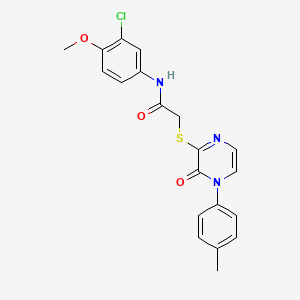

2-((1-(2,5-二甲基苄基)-1H-吲哚-3-基)硫代)-N-(对甲苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives, which are structurally related to the compound of interest, involves a condensation reaction. This reaction occurs between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives. The process leads to the formation of various compounds with potential antioxidant properties. The synthesis is characterized by techniques such as FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis, ensuring the correct formation and identification of the desired compounds .

Molecular Structure Analysis

The molecular structure of a related compound, (\u00b1)-2-[(1S,3S)-3-acetyl-2,2-dimethylcyclobutyl]-N-(p-tolyl)acetamide, has been elucidated using single crystal X-ray diffraction analysis. This compound crystallizes in the triclinic system and belongs to the space group P-1. The crystallographic parameters include a = 8.8700(18) Å, b = 10.331(2) Å, c = 10.363(2) Å, with angles α = 71.11(3)°, β = 65.06(3)°, γ = 72.18(3)°, and a volume of 798.6(3) Å^3. The structure features a 2,2-dimethylcyclobutane fragment and adopts a semi-chair conformation. Intermolecular hydrogen bonds, specifically N-H...O and C-H...O, stabilize the molecular structure .

Chemical Reactions Analysis

Although the specific chemical reactions of 2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide are not detailed in the provided papers, the synthesis of related compounds suggests that similar indole-based acetamides could undergo various reactions. These may include condensation with aldehydes or ketones, substitution reactions with halogenated compounds, and the formation of hydrogen bonds that could influence the compound's reactivity and interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds provide insights into their behavior. The antioxidant activity of the synthesized indole derivatives was evaluated using the ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) methods. The results indicated that several compounds exhibited considerable antioxidant activity, with some showing remarkable activity at low concentrations. The presence of halogens on the phenyl ring was found to enhance the activity, suggesting that specific substitutions on the phenyl ring can significantly influence the properties of these compounds . The crystallographic data of the related compound provide additional physical parameters, such as crystal system, space group, and intermolecular interactions, which are essential for understanding the compound's stability and potential intermolecular interactions .

科学研究应用

合成和抗癌活性

- 研究人员已经开发出吲哚乙酰胺化合物的衍生物,包括类似于 2-((1-(2,5-二甲基苄基)-1H-吲哚-3-基)硫代)-N-(对甲苯基)乙酰胺的化合物,展示出显着的抗癌活性。具体来说,某些合成的化合物对黑色素瘤型细胞系表现出显着的活性,表明这些衍生物在肿瘤学中具有潜在的治疗应用 (Duran & Demirayak, 2012).

pKa 测定和化学性质

- 另一项研究重点关注类似吲哚乙酰胺衍生物的化学性质,通过紫外光谱研究确定它们的酸度常数。这项研究有助于理解这些化合物的化学行为,这对它们在科学研究和潜在治疗用途中的应用至关重要 (Duran & Canbaz, 2013).

分子对接和抗炎应用

- 吲哚乙酰胺衍生物已通过计算机建模和分子对接分析研究了它们的抗炎特性。这项研究突出了这些化合物在抗炎药物开发中的潜力,重点是靶向 COX-1 和 COX-2 等特定结构域 (Al-Ostoot 等人,2020).

晶体结构和生物活性

- 吲哚乙酰胺衍生物的合成和表征伴随着对其晶体结构和生物活性的研究。这种综合方法确保了对这些化合物的分子和宏观性质的全面理解,为它们在各种科学和治疗领域的潜在应用铺平了道路 (霍静倩 等人,2016).

抗菌和抗氧化活性

- 研究还深入研究了吲哚乙酰胺衍生物的抗菌和抗氧化特性。这些研究不仅扩大了这些化合物的应用范围,而且还有助于对抗微生物感染和氧化应激相关疾病 (Naraboli & Biradar, 2017).

属性

IUPAC Name |

2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2OS/c1-18-9-12-22(13-10-18)27-26(29)17-30-25-16-28(24-7-5-4-6-23(24)25)15-21-14-19(2)8-11-20(21)3/h4-14,16H,15,17H2,1-3H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVARMCRJADYHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=C(C=CC(=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2508692.png)

![3,4,5-triethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2508694.png)

![1-((2,4-Dichlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2508695.png)

![(Z)-1-(3-fluorobenzyl)-3-(((4-phenoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2508697.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(prop-2-yn-1-yl)piperidine-4-carboxylic acid](/img/structure/B2508698.png)

methanone](/img/structure/B2508699.png)

![[3-(4-methylpiperazine-1-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl]methanamine trihydrochloride](/img/structure/B2508705.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methylthiazole-5-carboxamide](/img/structure/B2508713.png)